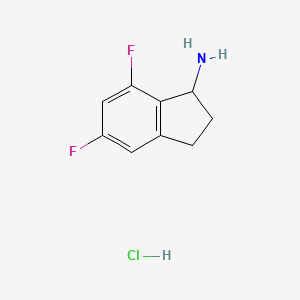

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

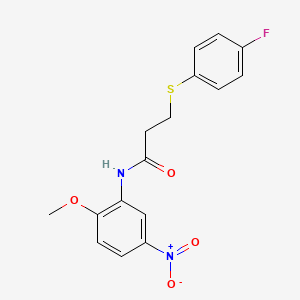

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the CAS Number: 1229784-79-5 . It has a molecular weight of 205.63 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H .Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at normal temperature .Applications De Recherche Scientifique

Photophysical Properties and Self-Assembly Behaviors

Polyfluorene derivatives, including those with amine groups, have been studied extensively for their photophysical properties and self-assembly behaviors. For instance, the primary amine groups on side chains of polyfluorene derivatives significantly influence their solubility, surface morphologies, and electroluminescence properties. Such materials exhibit pure blue electroluminescence, indicating potential applications in polymer light-emitting diode (PLED) devices (Guo et al., 2009).

Gas/Vapor Sorption and Sensing Applications

Amine-functionalized metal-organic frameworks (MOFs) demonstrate notable capabilities in gas/vapor sorption and sensing applications. For example, a specifically designed MOF showed selective and ultrafast detection of 2,4,6-trinitrophenol (TNP) in water and in the vapor phase. The MOF's design enables high selectivity and fast response times, making it a promising material for environmental monitoring and chemical sensing (Das & Mandal, 2018).

Lipophilic Hydrogen Bond Donor Properties

Research has delved into the properties of the difluoromethyl group as a lipophilic hydrogen bond donor. This group is considered a bioisostere for hydroxyl, thiol, or amine groups. Studies on a series of difluoromethyl anisoles and thioanisoles indicate that while the difluoromethyl group acts as a hydrogen bond donor, its characteristics differ from those of hydroxyl groups. Such insights are crucial for the rational design of drugs containing the difluoromethyl moiety (Zafrani et al., 2017).

Photocatalytic Hydrodefluorination

Research in photocatalytic hydrodefluorination highlights methods that begin with easily accessible perfluoroarenes and selectively reduce the C-F bonds. This approach enables facile access to partially fluorinated arenes, crucial for materials science, pharmaceutical, and agrochemical industries (Senaweera et al., 2014).

Coordinative Properties of Highly Fluorinated Solvents

The coordinative properties of perfluorinated solvents with amino and ether groups are a significant area of study. Despite their widespread use, the quantitative extent of their inertness and interactions with inorganic monocations has been poorly understood. Investigations into fluorous liquid-membrane cation-selective electrodes provide insights into these interactions, which are crucial for the application fields of these solvents (Boswell et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGKCSOJPKGCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)

![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)

![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)

![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)